molecular formula C13H12O2 B1671630 Ethyl 2-naphthoate CAS No. 3007-91-8

Ethyl 2-naphthoate

Cat. No. B1671630
CAS RN: 3007-91-8
M. Wt: 200.23 g/mol
InChI Key: HQKSINSCHCDMLS-UHFFFAOYSA-N
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Description

Ethyl 2-naphthoate is a chemical compound with the molecular formula C13H12O2 . It is used in scientific research and has diverse applications, from synthesizing pharmaceuticals to producing dyes and pigments.


Synthesis Analysis

This compound can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 308.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 54.9±3.0 kJ/mol, and it has a flash point of 148.7±4.0 °C . The index of refraction is 1.595, and it has a molar refractivity of 60.5±0.3 cm3 .

Scientific Research Applications

Photodimerization in Aqueous Solution

Ethyl 2-naphthoate, along with other alkyl 2-naphthoates, has been studied for its photodimerization properties in cucurbituril (CB) aqueous solutions. These studies reveal that CB[8] can encapsulate two molecules of alkyl 2-naphthoate, facilitating the formation of a cubane-like photodimer. Such findings highlight the potential of this compound in photochemical reactions and its reactivity under specific conditions (Lei et al., 2008).

Applications in Organic Synthesis

This compound plays a role in various organic synthesis processes. For instance, it is involved in the synthesis of 4-aryl-2-hydroxy-naphthoates and β,γ-unsaturated esters via Rhodium(II) acetate-catalyzed decomposition of related compounds. Such processes demonstrate the versatility of this compound in facilitating different chemical reactions and pathways, contributing to the development of new synthetic methods in organic chemistry (Taylor & Davies, 1983).

Antitumor Activity

Research has been conducted on derivatives of this compound, such as Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, for their antitumor properties. The synthesis and structural analysis of such compounds, as well as their inhibitory effects on cancer cell proliferation, underscore the potential medical applications of this compound derivatives in oncology and pharmaceutical research (Liu et al., 2018).

Spectroscopy and Hydrogen Bonding Studies

This compound has been studied in the context of hydrogen bonding and spectroscopy. Research exploring the absorption spectra of ethyl 1-naphthoate and its interactions with various solvents contributes to a deeper understanding of molecular interactions and the impact of hydrogen bonding on chemical properties. These studies are significant for the development of advanced spectroscopic techniques and the understanding of molecular dynamics (Kovi & Schulman, 1972).

Polymerization Catalyst

This compound-related compounds are used in polymerization processes. Studies on the catalytic activities of these compounds in ethylene polymerization, particularly focusing on their influence on polymer properties, are crucial for advancing polymer science. Understanding the role of this compound derivatives in polymerization can lead tothe development of new materials with specific characteristics and applications in various industrial sectors (Jenkins & Brookhart, 2004).

Antimicrobial and Anti-inflammatory Properties

Some derivatives of this compound have been evaluated for their antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities. This highlights the potential of this compound derivatives in the development of new pharmaceuticals and their diverse biological activities (Kumaraswamy et al., 2008).

Synthesis of Naphthalenes

This compound is also involved in the synthesis of polysubstituted naphthalenes. For instance, a Ni-catalyzed reductive arylalkenylation of alkynes using ethyl 2-naphthoates has been developed, showcasing the role of this compound in the synthesis of complex organic structures. Such research broadens the understanding of catalytic processes and contributes to the field of synthetic organic chemistry (Zeng et al., 2022).

Safety and Hazards

Ethyl 2-naphthoate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKSINSCHCDMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184143
Record name Ethyl 2-naphthoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3007-91-8
Record name 2-Naphthalenecarboxylic acid, ethyl ester
Source CAS Common Chemistry
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Record name Ethyl 2-naphthoate
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Record name 3007-91-8
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Record name Ethyl 2-naphthoate
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Record name Ethyl 2-naphthoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to Ethyl 2-naphthoate highlighted in the research?

A1: The provided research outlines several synthetic approaches to this compound:

  • Gold-catalyzed cyclization: This method utilizes alpha-hydroxyalkyl allenic esters with electron-donating groups, which undergo gold-catalyzed intramolecular C-alkylation to form this compound derivatives. []
  • Base-mediated cyclization of 1-substituted isochromans: Reacting 1-ethoxyisochroman with active methylene compounds like diethyl malonate yields a precursor that upon treatment with strong bases like sodium ethoxide or potassium tert-butoxide, produces this compound. []
  • Nickel-catalyzed reductive arylalkenylation: This approach utilizes a nickel catalyst, zinc powder, and readily available starting materials like 1-bromo-2-(2-chlorovinyl)arenes and alkynes to synthesize this compound in moderate to good yields. This method demonstrates good functional group tolerance and offers a selective route to 2-trifluoromethyl naphthalenes as well. []

Q2: How does γ-cyclodextrin influence the photochemical reactivity of this compound?

A2: Research indicates that γ-cyclodextrin forms a stable 2:1 inclusion complex with this compound in aqueous solutions. [] This encapsulation promotes selective and efficient photocyclodimerization of this compound upon irradiation, a reaction that doesn't occur in the absence of γ-cyclodextrin. This highlights the ability of supramolecular hosts like cyclodextrins to control photochemical reactivity and selectivity.

Q3: What is the significance of this compound in the total synthesis of natural products?

A3: this compound serves as a key intermediate in the total synthesis of complex natural products like o-methyl kidamycinone. [] The molecule's structure allows for further elaboration and functionalization, making it a valuable building block in multi-step synthesis of biologically active compounds.

Q4: What analytical techniques are crucial for studying this compound?

A4: Various spectroscopic techniques are essential for characterizing and quantifying this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information about the structure and purity of the compound. [, ]
  • Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation pattern of the compound, confirming its identity. []

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